molecular formula C16H13NO2 B14183944 4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate CAS No. 920492-09-7

4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate

Katalognummer: B14183944
CAS-Nummer: 920492-09-7
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: NMXBIAPQIHUMAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a phenylimino group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate typically involves the condensation of 4-aminobenzaldehyde with cinnamic acid or its derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of 4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyl acrylate
  • Cinnamic acid derivatives
  • Benzylideneaniline

Uniqueness

4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate is unique due to the presence of both the imine and cinnamate ester functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

920492-09-7

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

[4-(phenyliminomethyl)phenyl] prop-2-enoate

InChI

InChI=1S/C16H13NO2/c1-2-16(18)19-15-10-8-13(9-11-15)12-17-14-6-4-3-5-7-14/h2-12H,1H2

InChI-Schlüssel

NMXBIAPQIHUMAI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OC1=CC=C(C=C1)C=NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.